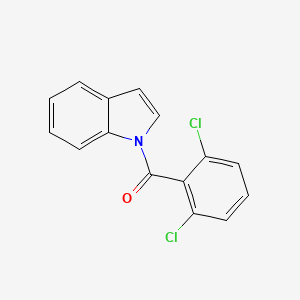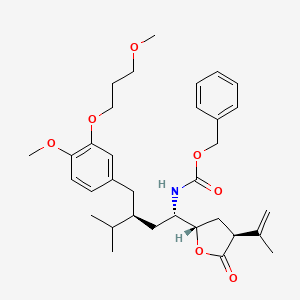
7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features an amino group, a benzyl group, and a methylthio group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable quinazoline precursor.
Amination: Introduce the amino group at the 7th position using reagents like ammonia or amines under appropriate conditions.
Benzylation: Attach the benzyl group at the 3rd position using benzyl halides in the presence of a base.
Methylthio Substitution: Introduce the methylthio group at the 2nd position using methylthiolating agents.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazoline ring or the benzyl group.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Quinazoline derivatives are often studied as catalysts in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes like tyrosine kinases.
Antimicrobial Activity: Studied for their potential antibacterial and antifungal properties.
Medicine
Anticancer Agents: Potential use in cancer therapy due to their ability to inhibit cell proliferation.
Anti-inflammatory Agents: Studied for their potential to reduce inflammation.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use as agrochemicals.
Mechanism of Action
The mechanism of action of 7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives may:
Inhibit Enzymes: Bind to the active site of enzymes, inhibiting their activity.
Interact with DNA: Intercalate into DNA, affecting replication and transcription.
Modulate Receptors: Bind to cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
7-Amino-3-phenylquinazolin-4(3H)-one: Similar structure but with a phenyl group instead of a benzyl group.
2-Methylthio-3-phenylquinazolin-4(3H)-one: Similar structure but with a phenyl group instead of a benzyl group and no amino group.
Uniqueness
Combination of Functional Groups: The presence of amino, benzyl, and methylthio groups in one molecule may confer unique chemical and biological properties.
Potential Biological Activity: The specific combination of these groups may result in unique interactions with biological targets, making it a compound of interest for further research.
Properties
CAS No. |
916137-36-5 |
|---|---|
Molecular Formula |
C16H15N3OS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
7-amino-3-benzyl-2-methylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C16H15N3OS/c1-21-16-18-14-9-12(17)7-8-13(14)15(20)19(16)10-11-5-3-2-4-6-11/h2-9H,10,17H2,1H3 |
InChI Key |
NTZIATDHDIGMAC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=CC(=C2)N)C(=O)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



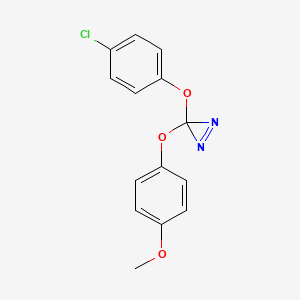


![2'-Chloro-N-cyclopentyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-amine](/img/structure/B11834477.png)

![4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline](/img/structure/B11834487.png)
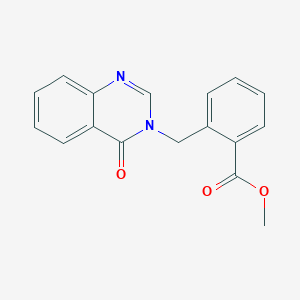
![methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate](/img/structure/B11834502.png)
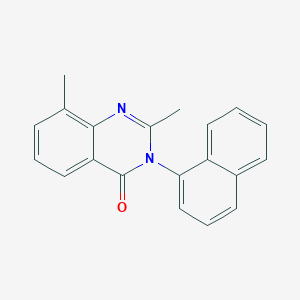
![2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid](/img/structure/B11834518.png)
